Regiochemical Differentiation: 6-Hydroxy vs. 8-Hydroxy Imidazo[1,2-a]pyridine-2-carboxylate Isomers in Patent-Backed Drug Discovery Programs
The 6-hydroxy substitution pattern of the target compound (CAS 1254170-86-9) is explicitly required as a synthetic entry point in two major pharmaceutical patent families, whereas the 8-hydroxy isomer (CAS 1041004-63-0) is not claimed in these contexts. Sanofi's Nurr-1 (NR4A2) modulator program (US 2010/0317675 A1) specifically claims 6-heterocyclic-imidazo[1,2-a]pyridine-2-carboxamides, and Merck's DGAT2 inhibitor program (WO 2024/097573 A1) references 6-hydroxyimidazo[1,2-a]pyridine-2-carboxamide (the amide derivative of the target ester) as a key database substance [1][2]. No equivalent patent protection exists for the 8-hydroxy isomer in these therapeutic areas.
| Evidence Dimension | Patent-backed therapeutic relevance of 6-OH vs. 8-OH regioisomer |
|---|---|
| Target Compound Data | 6-hydroxy substitution; claimed explicitly in Sanofi Nurr-1 modulator patents and referenced in Merck DGAT2 inhibitor patent family |
| Comparator Or Baseline | 8-hydroxy isomer (CAS 1041004-63-0); no equivalent patent claims identified in Nurr-1 or DGAT2 programs |
| Quantified Difference | Qualitative: presence vs. absence of patent-backed therapeutic program relevance |
| Conditions | Patent analysis: US 2010/0317675 A1 (Sanofi); WO 2024/097573 A1 (Merck) |
Why This Matters
Procurement of the 6-hydroxy isomer rather than the 8-hydroxy isomer is essential for research programs aligned with the Sanofi Nurr-1 or Merck DGAT2 patent spaces; the 8-hydroxy isomer cannot be substituted without complete synthetic route redesign.
- [1] Peyronel, J.-F. et al. (Sanofi-Aventis). 6-Heterocyclic-Imidazo[1,2-a]pyridine-2-Carboxamide Derivatives, Preparation and Therapeutic Use Thereof. US Patent Application US 2010/0317675 A1, published December 16, 2010. View Source
- [2] Merck Sharp & Dohme LLC. Preparation of Imidazopyridine and Imidazopyridazine Derivatives as Novel Diacylglyceride O-Acyltransferase 2 Inhibitors. WO 2024/097573 A1, published May 10, 2024. Database substance: 6-Hydroxyimidazo[1,2-a]pyridine-2-carboxamide (SID 383567713). View Source
